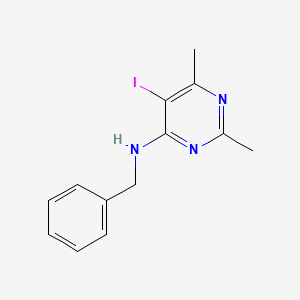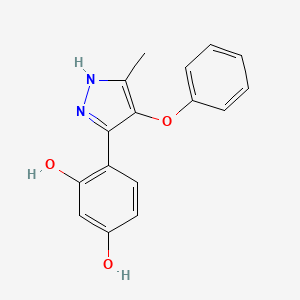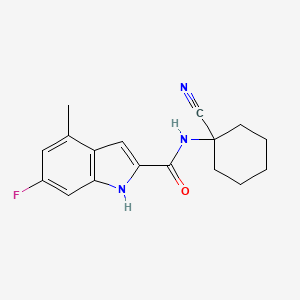
2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N5O3S3 and its molecular weight is 421.51. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Thiazole and Thiadiazole Derivatives
Research has been dedicated to exploring the synthesis of thiazole and thiadiazole derivatives due to their potential antimicrobial activities. For instance, Wardkhan et al. (2008) studied the synthesis of thiazole and fused derivatives, revealing their antimicrobial efficacy against bacterial and fungal isolates, highlighting the compound's role in combating microbial resistance (Wagnat W. Wardkhan et al., 2008). Similarly, Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, which were characterized and tested for antimicrobial activity, showing moderate activity against selected bacterial and fungal species (H. M. Vinusha et al., 2015).
Antagonistic Properties on Human Receptors
Thiazole and thiadiazole derivatives have also been synthesized and evaluated for their selectivity and binding affinity towards human adenosine A3 receptors. Jung et al. (2004) discovered that certain derivatives showed potent antagonistic properties, suggesting their potential in modulating receptor-mediated biological pathways (K. Jung et al., 2004).
Inhibition of Glutaminase and Antitumor Activity
Research by Shukla et al. (2012) into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including compounds similar in structure to the one of interest, demonstrated glutaminase inhibition and antitumor activity. This underscores the compound's potential in cancer research and therapy (K. Shukla et al., 2012).
Structural Studies and Co-crystal Formation
Further, Karmakar et al. (2009) provided insight into the structural aspects of quinoline derivatives, including acetamide bonds, through co-crystal and salt formation studies. This research contributes to our understanding of the compound's structural chemistry and potential applications in the development of new materials (A. Karmakar et al., 2009).
Antioxidant and Antimicrobial Properties
Additionally, Al-Khazragie et al. (2022) explored the synthesis of novel Δ2 -1,3,4-thiadiazoline and Δ2 -1,3,4-selenadiazoline derivatives, demonstrating their antioxidant, antimicrobial, and toxic properties. This research highlights the potential of thiazole and thiadiazole derivatives in developing new antioxidant and antimicrobial agents (Zainab K. Al-Khazragie et al., 2022).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S3/c1-24-11-4-2-10(3-5-11)8-12(22)18-15-20-21-16(27-15)26-9-13(23)19-14-17-6-7-25-14/h2-7H,8-9H2,1H3,(H,17,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSNYAZPXXFVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)
![1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one](/img/structure/B2947722.png)



![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2947730.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2947732.png)
![2-[2-[[Benzamido(sulfanylidene)methyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2947733.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)


![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)
![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)